molecular formula C6H14ClNO2 B1520801 3-(Ethylamino)butanoic acid hydrochloride CAS No. 859081-59-7

3-(Ethylamino)butanoic acid hydrochloride

Cat. No. B1520801
M. Wt: 167.63 g/mol
InChI Key: YJJTXHVEALPLKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Ethylamino)butanoic acid hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 . It appears as a powder .


Molecular Structure Analysis

The InChI code for 3-(Ethylamino)butanoic acid hydrochloride is 1S/C6H13NO2.ClH/c1-3-7-5(2)4-6(8)9;/h5,7H,3-4H2,1-2H3,(H,8,9);1H .


Physical And Chemical Properties Analysis

3-(Ethylamino)butanoic acid hydrochloride is a powder . It has a molecular weight of 167.64 . The compound is stable at room temperature .

Scientific Research Applications

Novel Syntheses and Biological Applications

  • Urease Inhibition and Potential Therapeutic Applications : A study explored the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides, starting from 4-(1H-indol-3-yl)butanoic acid. These compounds were found to be potent urease inhibitors, suggesting potential therapeutic applications in drug design programs due to their mild cytotoxicity towards cell membranes (Nazir et al., 2018).

Reactivity and Synthesis of Heterocycles

  • Synthesis of Heterocyclic Compounds : Research on the reactivity of chloroacetylated β-enamino compounds, including ethyl (E)-(3-amino substituted)-2-chloroacetyl-2-butenoates, led to the evaluation of electrophilic centers in the formation of polyfunctionalized heterocyclic compounds (Braibante et al., 2002).

Polymer Science and Material Chemistry

  • Polyamide Hydrolysis Acceleration by Weak Organic Acids : A study demonstrated that weak organic acids like acetic, propanoic, and butanoic acid at low concentrations can significantly accelerate the hydrolysis of polyamides, providing insights into the degradation of polymeric materials (Hocker et al., 2014).

Bio-based Chemical Production

  • Production of 3-Hydroxypropionic Acid : 3-Hydroxypropionic acid, a valuable platform chemical for producing various commodities, is discussed in terms of microbial production and metabolic engineering for higher efficiency, demonstrating the biotechnological potential of similar compounds (Vidra & Németh, 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(ethylamino)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-3-7-5(2)4-6(8)9;/h5,7H,3-4H2,1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJTXHVEALPLKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Ethylamino)butanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Ethylamino)butanoic acid hydrochloride
Reactant of Route 2
3-(Ethylamino)butanoic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(Ethylamino)butanoic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(Ethylamino)butanoic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(Ethylamino)butanoic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(Ethylamino)butanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.